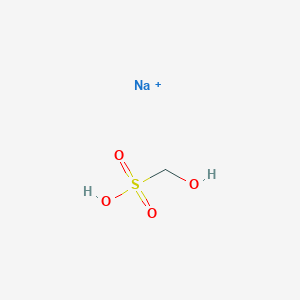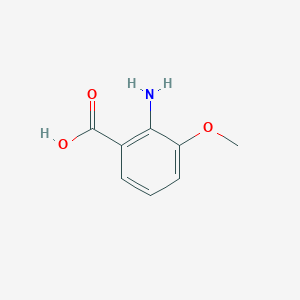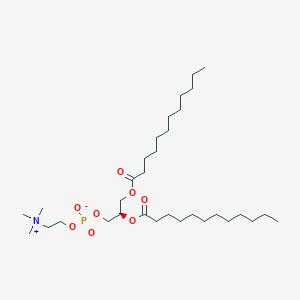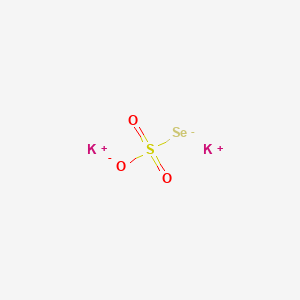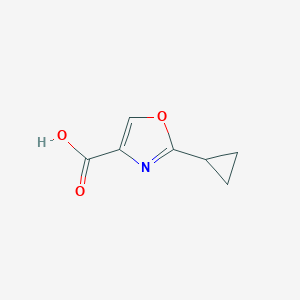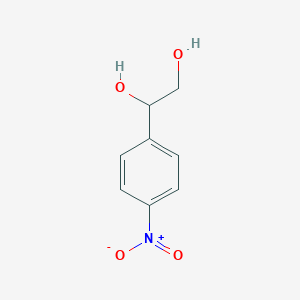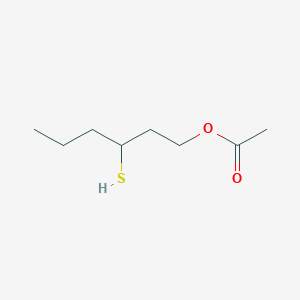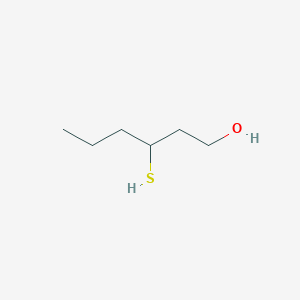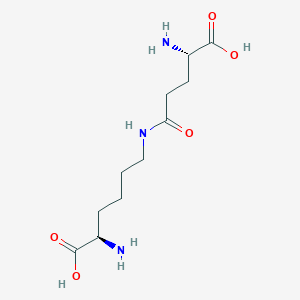
epsilon-(gamma-Glutamyl)-lysin
Übersicht
Beschreibung
Epsilon-(gamma-Glutamyl)-lysine is a dipeptide formed by the enzymatic linkage of the gamma-carboxyl group of glutamic acid to the epsilon-amino group of lysine. This compound is significant in various biological processes, including protein cross-linking and cellular signaling. It is often found in the extracellular matrix and is involved in the stabilization of protein structures.
Wissenschaftliche Forschungsanwendungen
Epsilon-(gamma-Glutamyl)-lysine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study enzymatic reactions involving gamma-glutamyl transferase.
Biology: The compound is essential in studying protein cross-linking and stabilization in the extracellular matrix.
Medicine: It has potential therapeutic applications in treating diseases related to protein misfolding and aggregation, such as Alzheimer’s disease.
Industry: Epsilon-(gamma-Glutamyl)-lysine is used in the production of biocompatible materials and as a stabilizing agent in various formulations
Wirkmechanismus
Target of Action
Epsilon-(gamma-Glutamyl)-lysine, also known as H-Glu(H-Lys-OH)-OH, primarily targets the enzyme gamma-glutamyl transpeptidase (GGT) . GGT is an enzyme that facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water . It plays a crucial role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .
Mode of Action
The compound interacts with its target, GGT, by serving as a substrate for the enzyme . GGT removes the terminal gamma-glutamyl residue from peptides and amides . This interaction results in the breakdown of larger proteins into smaller peptides and amino acids .
Biochemical Pathways
The primary biochemical pathway affected by epsilon-(gamma-Glutamyl)-lysine is the gamma-glutamyl cycle . This cycle is a metabolic route of extra-cytosolic glutathione degradation, followed by the re-uptake of constituent amino acids, intracellular re-synthesis, and extrusion . The cycle plays a significant role in the homeostasis of glutathione and the detoxification of xenobiotics .
Pharmacokinetics
It is known that gamma-glutamyl compounds become more stable in the bloodstream following gamma-glutamylation . This process can improve the bioavailability of these compounds, including epsilon-(gamma-Glutamyl)-lysine .
Result of Action
The action of epsilon-(gamma-Glutamyl)-lysine, through its interaction with GGT, contributes to the regulation of glutathione levels in the body . This regulation is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . Additionally, the breakdown of larger proteins into smaller peptides and amino acids can support various physiological processes .
Action Environment
The action of epsilon-(gamma-Glutamyl)-lysine can be influenced by various environmental factors. For instance, the stability and efficacy of gamma-glutamyl compounds can be enhanced in the bloodstream . Moreover, the activity of GGT, the primary target of epsilon-(gamma-Glutamyl)-lysine, can be affected by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Epsilon-(gamma-Glutamyl)-lysine is involved in biochemical reactions mediated by gamma-glutamyl transferases (GGT), a group of highly conserved enzymes . These enzymes remove terminal γ-glutamyl residue from peptides and amides . They play a crucial role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .
Cellular Effects
Epsilon-(gamma-Glutamyl)-lysine influences various types of cells and cellular processes. For instance, gamma-glutamyl transferase 5 (GGT5), a member of the GGT family, plays a role in oxidative regulation, inflammation promotion, and drug metabolism . It is implicated in the tumorigenesis of various cancers .
Molecular Mechanism
The molecular mechanism of action of epsilon-(gamma-Glutamyl)-lysine involves its interaction with gamma-glutamyl transferases. GGTs catalyze the transfer of the gamma-glutamyl group from the glutathione molecule to an acceptor molecule . This process is crucial for the homeostasis of glutathione and the detoxification of xenobiotics .
Metabolic Pathways
Epsilon-(gamma-Glutamyl)-lysine is involved in the metabolic pathway of glutamate into ornithine, arginine, proline, and polyamines . This pathway is a major network of nitrogen-metabolizing pathways in organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epsilon-(gamma-Glutamyl)-lysine can be synthesized through enzymatic reactions involving gamma-glutamyl transferase. The enzyme facilitates the transfer of the gamma-glutamyl group from glutamic acid to the epsilon-amino group of lysine. The reaction typically occurs under physiological conditions, with an optimal pH of around 8.0 and a temperature of 37°C .
Industrial Production Methods
Industrial production of epsilon-(gamma-Glutamyl)-lysine often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamyl transferase. The process includes fermentation, followed by purification steps such as ion exchange chromatography and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Epsilon-(gamma-Glutamyl)-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, contributing to protein cross-linking.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Transpeptidation reactions often require the presence of gamma-glutamyl transferase and suitable substrates .
Major Products
The major products formed from these reactions include various gamma-glutamyl peptides and cross-linked protein structures, which play crucial roles in cellular functions and structural integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.
Gamma-glutamylglutamine: A compound with similar enzymatic pathways but different biological functions.
Gamma-glutamyltaurine: Known for its role in neurotransmission and cellular signaling.
Uniqueness
Epsilon-(gamma-Glutamyl)-lysine is unique due to its specific role in protein cross-linking and stabilization, which is not as prominent in other gamma-glutamyl compounds. Its ability to form stable covalent bonds between protein molecules makes it a critical component in maintaining the structural integrity of various biological tissues .
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKNLFVGUZRHOB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | epsilon-(gamma-Glutamyl)lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17105-15-6 | |
| Record name | ε-(γ-Glutamyl)lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-L-.GAMMA.-GLUTAMYL-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19B8F457C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | epsilon-(gamma-Glutamyl)lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ε-(γ-Glutamyl)-lysine forms through the action of transglutaminase enzymes, which catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within or between proteins [, , ]. This crosslinking results in the formation of stable, often high-molecular-weight, protein structures that are resistant to proteolysis [, ]. This process has implications in various physiological processes like blood clotting, wound healing, and the formation of the skin's stratum corneum [, , ].
A: Dysregulated transglutaminase activity and subsequent ε-(γ-Glutamyl)-lysine formation have been implicated in several diseases. Increased levels of ε-(γ-Glutamyl)-lysine are found in fibrotic diseases like diabetic nephropathy, likely contributing to the accumulation and stabilization of extracellular matrix proteins [, ]. In neurodegenerative diseases like Alzheimer's and Huntington's, ε-(γ-Glutamyl)-lysine is found in protein aggregates, although its precise role in pathogenesis is not fully understood [].
ANone: The molecular formula for ε-(γ-Glutamyl)-lysine is C11H21N3O5. It has a molecular weight of 275.3 g/mol.
A: While specific spectroscopic data might require further investigation, techniques like mass spectrometry have been instrumental in identifying ε-(γ-Glutamyl)-lysine within protein digests and characterizing transglutaminase-modified proteins [, , ]. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used to analyze ε-(γ-Glutamyl)-lysine after derivatization [, ].
A: ε-(γ-Glutamyl)-lysine crosslinking, facilitated by microbial transglutaminase, has been investigated for enhancing the stability and mechanical properties of collagen-based biomaterials []. This approach shows promise for applications in tissue engineering, such as in the development of scaffolds for intervertebral disc regeneration [].
A: The transglutaminase-catalyzed formation of ε-(γ-Glutamyl)-lysine is calcium-dependent and highly specific [, , ]. The reaction involves a catalytic triad within the transglutaminase active site, enabling the transfer of the acyl group from glutamine to lysine []. Understanding the enzyme kinetics, substrate specificity, and factors influencing transglutaminase activity is crucial for modulating its function in various biological processes.
A: Research on ε-(γ-Glutamyl)-lysine is intricately linked to the study of transglutaminases. Early investigations focused on understanding the role of these enzymes in blood clotting, particularly the stabilization of fibrin clots []. Subsequent research uncovered the involvement of transglutaminases and ε-(γ-Glutamyl)-lysine in diverse biological processes, including epidermal differentiation, wound healing, and extracellular matrix remodeling [, , ]. The discovery of different transglutaminase isoforms, each with specific tissue distributions and functions, further expanded the scope of research in this field.
A: The study of ε-(γ-Glutamyl)-lysine brings together researchers from various disciplines, including biochemistry, cell biology, immunology, and biomaterials science. For example, understanding the role of transglutaminases and ε-(γ-Glutamyl)-lysine in celiac disease requires expertise in enzymology, immunology, and gastrointestinal physiology []. Similarly, developing collagen-based biomaterials with enhanced properties through transglutaminase crosslinking involves collaboration between biomaterial scientists, biochemists, and tissue engineers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






